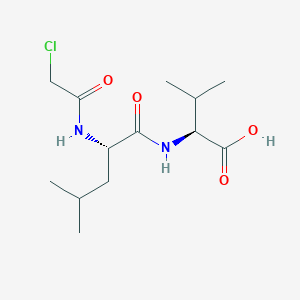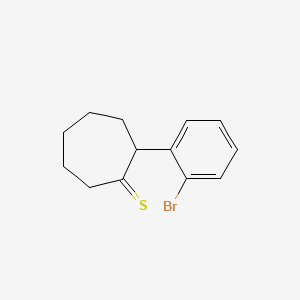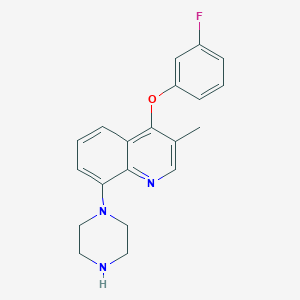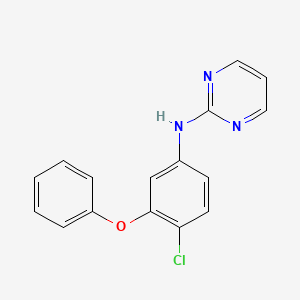
N-(Chloroacetyl)-L-leucyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Chloroacetyl)-L-leucyl-L-valine is a synthetic compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to the amino acid leucine, which is further linked to another amino acid, valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)-L-leucyl-L-valine typically involves the reaction of L-leucine with chloroacetyl chloride to form N-(Chloroacetyl)-L-leucine. This intermediate is then coupled with L-valine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(Chloroacetyl)-L-leucyl-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Bases: Triethylamine and sodium hydroxide are often used to neutralize acids formed during reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions include substituted chloroacetamides, hydrolyzed carboxylic acids, and peptides .
Aplicaciones Científicas De Investigación
N-(Chloroacetyl)-L-leucyl-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(Chloroacetyl)-L-leucyl-L-valine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Chloroacetyl)-L-leucine: Similar in structure but lacks the valine moiety.
N-(Chloroacetyl)-L-valine: Similar in structure but lacks the leucine moiety.
N-(Cyanoacetyl)-L-leucyl-L-valine: Contains a cyanoacetyl group instead of a chloroacetyl group.
Propiedades
Número CAS |
917614-52-9 |
|---|---|
Fórmula molecular |
C13H23ClN2O4 |
Peso molecular |
306.78 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H23ClN2O4/c1-7(2)5-9(15-10(17)6-14)12(18)16-11(8(3)4)13(19)20/h7-9,11H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t9-,11-/m0/s1 |
Clave InChI |
VYCJXXBGNSRVAN-ONGXEEELSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CCl |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)


![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
